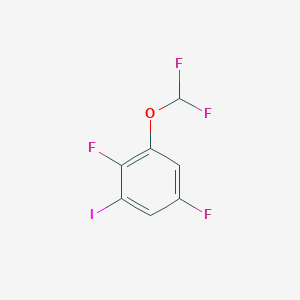![molecular formula C8H2Cl2F3N3 B14046076 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product. These methods allow for better control over reaction parameters, leading to higher purity and reduced production costs .
化学反応の分析
Types of Reactions
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Halogenation Reagents: Chlorine and fluorine sources such as N-chlorosuccinimide (NCS) and Selectfluor.
Difluoromethylation Reagents: Difluoromethyl halides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-D]pyrimidine derivatives, which can be further explored for their biological activities .
科学的研究の応用
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-(difluoromethyl)pyrimidine: Shares similar halogenation patterns but lacks the pyrido ring structure.
4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring and phenylsulfonyl group, offering different chemical properties.
Uniqueness
4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine is unique due to its specific combination of halogenation and difluoromethylation, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
特性
分子式 |
C8H2Cl2F3N3 |
|---|---|
分子量 |
268.02 g/mol |
IUPAC名 |
4,7-dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-5-2-1-14-6(10)3(11)4(2)15-8(16-5)7(12)13/h1,7H |
InChIキー |
AUFOQCOQKQWRLC-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




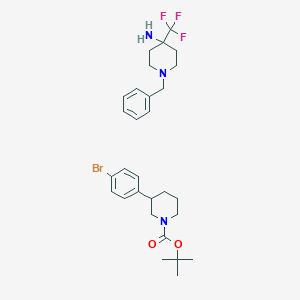




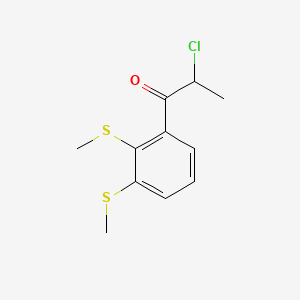
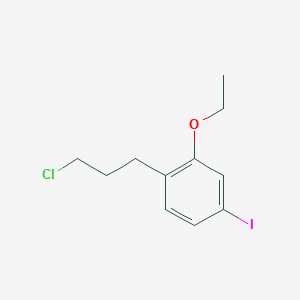
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)

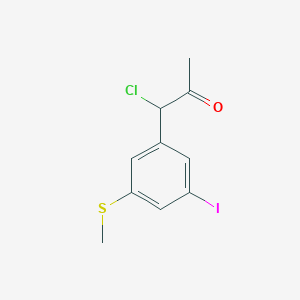
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
